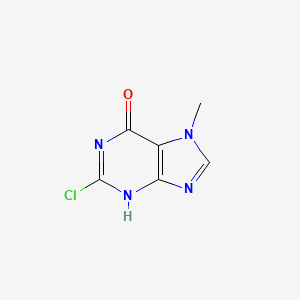

2-chloro-7-methyl-3H-purin-6-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-7-methyl-3H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4O/c1-11-2-8-4-3(11)5(12)10-6(7)9-4/h2H,1H3,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRDGUDBXFNIOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC2=C1C(=O)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 7 Methyl 3h Purin 6 One and Its Derivatives

Strategies for de novo Synthesis of the Purine (B94841) Nucleus

The de novo synthesis of the purine ring system involves constructing the bicyclic heterocycle from simpler, acyclic or monocyclic precursors, rather than modifying an existing purine. rsc.org These methods offer flexibility in introducing a wide array of substituents onto the core structure.

Cyclization Reactions for Imidazole (B134444) Ring Construction

One major strategy for de novo purine synthesis involves the construction of the imidazole ring fused to a pre-existing or concurrently formed pyrimidine (B1678525) ring.

A notable method involves preparing fused imidazoles, such as purines, from acyclic amidine or guanidine (B92328) precursors. nih.gov The key step in this approach is a copper(I)-catalyzed ring closure reaction that forms the bond at the ring fusion, effectively constructing the imidazole portion of the purine. nih.gov This methodology is advantageous as it does not require specialized ligands and is tolerant of various functional groups on the precursor molecules, allowing for diverse modifications of the final heterocyclic nucleus. nih.gov

Another classical approach to imidazole ring formation is the Debus–Radziszewski synthesis, which involves a multi-component reaction between a 1,2-dicarbonyl compound, an aldehyde, and ammonia. google.com In the context of purine synthesis, this principle can be adapted where a substituted glyoxal (B1671930) and appropriate nitrogen sources condense to form the imidazole ring.

The final cyclization step to form the imidazole ring can also be seen in biological systems, which synthetic chemists often emulate. For instance, the enzyme purine imidazole-ring cyclase catalyzes the reclosure of an opened imidazole ring of a 5-formamidopyrimidine (B1196987) derivative to regenerate the adenine (B156593) structure in damaged DNA. researchgate.net This enzymatic reaction, which forms the C8-N9 bond, highlights the fundamental chemical transformation of cyclizing a formamido group onto an adjacent amino group to complete the purine's imidazole ring. researchgate.net

Condensation Reactions with Pyrimidine Precursors

The most traditional and widely used de novo route to purines is the Traube synthesis, which begins with a substituted pyrimidine precursor. This method involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon synthon, such as formic acid, to form the imidazole ring. nih.gov

The general sequence is as follows:

A 4,5-diaminopyrimidine is used as the starting scaffold.

This precursor is treated with a reagent that can provide a single carbon atom, such as formic acid or its derivatives. nih.gov

An initial reaction forms a formamido intermediate at the 5-amino group.

A subsequent intramolecular cyclization and dehydration reaction between the formamido group and the 4-amino group closes the imidazole ring, yielding the final purine structure. nih.gov

This strategy has been demonstrated in the conversion of 4,5-diaminopyrimidine to an unsubstituted purine derivative using formic acid, often in the presence of a catalyst or under high-temperature conditions. nih.gov This robust methodology allows for the synthesis of purines with various substituents on the pyrimidine portion of the ring system, which are carried over from the starting material.

Functionalization and Derivatization of the 2-chloro-7-methyl-3H-purin-6-one Scaffold

The this compound scaffold is primed for further chemical modification, primarily through reactions targeting the chlorine atom at the C2 position. This halogen acts as a good leaving group in nucleophilic aromatic substitution reactions, providing a gateway to a wide range of C2-functionalized purine derivatives.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the purine ring system facilitates the displacement of the C2-chloro substituent by a variety of nucleophiles. This reactivity is a cornerstone of purine chemistry, enabling the synthesis of diverse compound libraries from a common chloropurine intermediate.

The reaction of 2-chloropurines with sulfur-based nucleophiles, such as thiols (mercaptans), is a direct method for forming C-S bonds at the purine core, resulting in thioether derivatives. Thiols are effective nucleophiles for this transformation, often requiring a base to generate the more nucleophilic thiolate anion. youtube.com This reaction proceeds via a standard nucleophilic aromatic substitution mechanism.

A representative reaction involves the displacement of the C2-chloride by a generic thiol (R-SH) to yield a 2-(alkylthio)purine or 2-(arylthio)purine. While specific examples starting directly from this compound are specialized, the general transformation is well-established for the chloropurine class. For instance, related structures like 2-chloro-6-substituted purines readily undergo substitution. The synthesis of 6-benzylthio-2-chloropurine demonstrates the integration of a thioether onto a chloropurine scaffold. nih.gov

Table 1: General Reaction for Thioether Formation

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

The substitution of the C2-chloro group with nitrogen nucleophiles is one of the most common and significant transformations of this scaffold. This amination reaction allows for the introduction of primary or secondary amines, leading to the synthesis of 2-aminopurine (B61359) derivatives, which are often of significant biological interest.

The reaction typically involves heating the 2-chloropurine with the desired amine, sometimes in the presence of a base to neutralize the HCl generated during the reaction. The versatility of this reaction allows for the introduction of a vast array of amine-containing side chains. For example, the synthesis of 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine is achieved by reacting 2,6-dichloro-9-isopropyl-9H-purine with ethylamine, demonstrating the displacement of a chlorine atom by an amine on the purine ring.

Table 2: Representative Amine Functionalization Reaction

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

This reaction highlights the differential reactivity often seen in dichloropurines, where one chloro position may be more susceptible to substitution than the other, or conditions can be tuned to favor monosubstitution.

Alkylation Reactions

Alkylation is a fundamental transformation in purine chemistry, enabling the introduction of various functional groups that can modulate the biological activity and physicochemical properties of the resulting compounds. For this compound and its analogs, alkylation can occur at different positions, primarily at the nitrogen and sulfur atoms.

N-Alkylation Methodologies (e.g., Selective N7- and N9-Alkylation)

The N-alkylation of purines is a widely studied reaction, often leading to a mixture of N7 and N9 isomers. The regioselectivity of this reaction is influenced by several factors, including the nature of the substrate, the alkylating agent, the solvent, and the base used.

The synthesis of N7-alkylated purines can be challenging as direct alkylation often favors the thermodynamically more stable N9 isomer. youtube.com However, specific conditions can be employed to achieve selective N7-alkylation. For instance, the use of specific catalysts or protecting group strategies can direct the alkylation to the desired nitrogen atom. While direct N-methylation of 2-chlorohypoxanthine (B80948) to selectively obtain the N7-isomer, this compound, is not extensively documented, general principles of purine alkylation suggest that kinetic control (milder conditions, specific solvents) could favor the N7 product.

In contrast, N9-alkylation is often the major product under thermodynamic control. For xanthine (B1682287) derivatives, which share the purin-6-one core, N9-alkylation has been achieved using reagents like methyl iodide, methyl tosylate, or dimethyl sulfate, often at elevated temperatures. nih.gov These methods typically result in the formation of quaternary xanthinium salts. nih.gov

The table below summarizes general conditions for N-alkylation of purine derivatives, which can be extrapolated to the synthesis of N7- and N9-alkylated 2-chlorohypoxanthine derivatives.

| Alkylation | Reagents and Conditions | Predominant Isomer | Reference |

| N-Alkylation | Alkyl halides, K2CO3, DMF | Mixture of N7 and N9 | googleapis.com |

| N9-Ethylation | Ethyl tosylate or diethyl sulfate, high temperature | N9 | nih.gov |

| N7-tert-Butylation | tert-Butyl halide, SnCl4, N-trimethylsilylated purine | N7 | youtube.com |

It is important to note that the substituent at the C6 position plays a significant role in directing the regioselectivity of N-alkylation. youtube.com

S-Alkylation with Various Electrophiles (e.g., Propargyl Bromide)

The 6-oxo group of this compound can be converted to a thione (C=S) group, typically by treatment with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. The resulting 2-chloro-7-methyl-6-mercaptopurine is a versatile intermediate for S-alkylation reactions. The sulfur atom in the 6-mercaptopurine (B1684380) moiety is a soft nucleophile and readily reacts with a variety of electrophiles.

A notable example is the S-alkylation with propargyl bromide. This reaction introduces a propargyl group, which is a valuable functional handle for further transformations, such as click chemistry. The reaction of 6-mercaptopurine derivatives with propargyl bromide typically proceeds under basic conditions, for instance, in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetone.

| Reactant | Electrophile | Conditions | Product |

| 6-Mercaptopurine derivative | Propargyl bromide | K2CO3, Acetone | S-Propargyl-6-mercaptopurine derivative |

The resulting S-propargylated purines can be further modified. For example, they can undergo coupling reactions or be used to synthesize more complex heterocyclic systems. Biologically active S-allylthio derivatives of 6-mercaptopurine have also been synthesized and characterized. researchgate.netnih.gov

Oxidation Reactions to Sulfur-Containing Derivatives (e.g., Sulfenamides, Sulfonamides)

The sulfur atom in 6-mercaptopurine derivatives can be oxidized to various oxidation states, leading to the formation of sulfenic acids, sulfenamides, sulfinamides, and sulfonamides. These oxidized sulfur-containing purines often exhibit interesting biological activities.

The oxidation of 6-thiopurine to its corresponding sulfenic acid has been reported as a metabolic activation pathway. nih.gov Further oxidation can lead to more stable derivatives. For instance, the treatment of 6-thioguanine (B1684491) with an aqueous chloramine (B81541) solution yields 2-amino-9H-purine-6-sulfenamide. nih.gov

Controlled oxidation of the sulfenamide (B3320178) with one molar equivalent of an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) can produce the corresponding sulfinamide. Using an excess of the oxidizing agent leads to the formation of the sulfonamide. nih.gov

The general scheme for the oxidation of a 6-mercaptopurine derivative is as follows:

6-Mercaptopurine -> 6-Sulfenic acid -> 6-Sulfenamide -> 6-Sulfinamide -> 6-Sulfonamide

These transformations provide access to a diverse range of purine derivatives with potential applications in drug discovery.

Halogenation and Related Chemical Transformations

The introduction of halogen atoms onto the purine ring is a key strategy for the synthesis of functionalized derivatives. The halogen can serve as a leaving group for subsequent nucleophilic substitution reactions or as a handle for cross-coupling reactions.

Furthermore, 6-iodo-7-methyl-7H-purine can be synthesized by the iodination of 7-methyl-7H-purine with iodine and an oxidizing agent. nih.gov The resulting iodo-purine is a versatile intermediate for various chemical reactions, including substitution and palladium-catalyzed coupling reactions. nih.gov These methodologies could potentially be adapted for the halogenation of the purine core of this compound at available positions.

Advanced Synthetic Approaches

To improve the efficiency, selectivity, and environmental footprint of purine synthesis, advanced methodologies such as phase transfer catalysis have been explored.

Phase Transfer Catalysis in Purine Functionalization

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases. youtube.comacsgcipr.orgyoutube.comntu.edu.sg It typically involves a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, which facilitates the transfer of a reactant from an aqueous phase to an organic phase where the reaction occurs. acsgcipr.orgyoutube.com

PTC offers several advantages, including the use of inexpensive and environmentally benign solvents and bases, milder reaction conditions, and often improved reaction rates and yields. acsgcipr.org In purine chemistry, PTC has been successfully employed for N-alkylation reactions. acsgcipr.org The use of a phase transfer catalyst can influence the regioselectivity of alkylation, sometimes favoring the formation of the N9-isomer.

For example, the N-alkylation of purines can be carried out in a biphasic system (e.g., organic solvent and aqueous sodium hydroxide) with a phase transfer catalyst like a tetraalkylammonium salt. This approach can be particularly useful for the methylation of chloropurines, potentially offering a more efficient and selective route to compounds like this compound or its N9-isomer. The efficiency of the phase transfer catalyst can be influenced by its structure, with parameters like lipophilicity playing a key role. nih.gov

Investigating By-Product Formation in Key Glycosylation Reactions

The synthesis of nucleoside analogues through glycosylation is a cornerstone of medicinal chemistry. However, these reactions are often complicated by the formation of undesired by-products, which can significantly lower the yield of the target compound and complicate purification processes. While specific studies on the by-products from the glycosylation of this compound are not extensively detailed in the available literature, analysis of similar purine structures provides insight into the likely challenges and side-products encountered.

A primary challenge in the glycosylation of purine derivatives is controlling the regioselectivity of the reaction. Purines possess multiple reactive nitrogen atoms, primarily at the N7 and N9 positions, leading to the formation of regioisomeric products. In the case of 6-chloropurine (B14466) and 2,6-dichloropurine, glycosylation often predominantly yields the N9-isomer under various conditions. nih.gov Achieving regioselective glycosylation at the desired N7 position often requires careful optimization of catalysts and reaction conditions, such as using tin (SnCl₄) or titanium (TiCl₄) tetrachloride as a catalyst to favor the formation of the N7-nucleoside. nih.gov The substituent at the C6 position of the purine ring plays a crucial role in directing the regioselectivity of these reactions. acs.org

Another significant source of by-products can be the solvent itself, especially in reactions involving highly reactive intermediates. For example, during the N-glycosylation of a related compound, 6-chloro-7-deaza-7-iodopurine, under Vorbrüggen conditions using acetonitrile (B52724) as the solvent, a major by-product was formed. nih.govfrontiersin.org Detailed analysis revealed that the solvent, activated by the Lewis acid catalyst (TMSOTf), acted as a competing nucleophile, reacting with the activated ribose sugar. nih.govfrontiersin.org This unexpected reactivity of the solvent can lead to complex by-products and significantly diminish the yield of the intended nucleoside. nih.gov Changing the solvent to a less nucleophilic one, such as 1,2-dichloroethane, was found to prevent the formation of this solvent-derived adduct. nih.gov

The formation of such by-products underscores the complexity of glycosylation reactions. The outcome is highly dependent on a variety of factors including the structure of the purine, the protecting groups on the sugar donor, the choice of catalyst, and the solvent system. nih.gov

Microwave-Assisted Synthesis of Purine Derivatives

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and enhanced product purity. researchgate.net These benefits are particularly valuable in the synthesis of heterocyclic compounds like purine derivatives.

The application of microwave irradiation has been shown to be highly effective for the N-alkylation of purines. Conventional alkylation methods often require long reaction times and can result in mixtures of N7 and N9-alkylated products. ub.edu Microwave-assisted procedures, however, can significantly shorten reaction times and improve regioselectivity. ub.edumdpi.org For example, the alkylation of 6-chloropurine can be optimized under microwave conditions to favor the N9-isomer with high yield and selectivity. ub.edu The choice of base and solvent is critical, and microwave irradiation often enhances the reaction efficiency, reducing the formation of secondary products. ub.edu

Microwave technology is also highly effective for the functionalization of chloropurines through nucleophilic substitution. The synthesis of C6-functionalized purine nucleosides from 6-chloropurine derivatives has been achieved with good to high yields in very short reaction times (e.g., 5 minutes) under solvent-free, microwave-irradiated conditions. rsc.org Similarly, an efficient protocol for the amination of 6-chloropurine derivatives has been developed using microwave irradiation, allowing for the rapid synthesis of a series of acyclic nucleoside analogues. mdpi.comnih.gov These methods highlight the utility of microwave assistance in accelerating the synthesis of diverse purine-based compounds.

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 7 Methyl 3h Purin 6 One and Its Analogues

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Shift and Coupling Analysis

Proton NMR (¹H NMR) spectroscopy provides precise information about the hydrogen atoms in a molecule. For 2-chloro-7-methyl-3H-purin-6-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl protons (N-CH₃), the proton on the purine (B94841) ring (C8-H), and the proton on the nitrogen atom of the purinone ring (N-H). The chemical shift (δ) of the N-methyl group would typically appear in the upfield region of the spectrum. The C8-H proton, being attached to an electron-deficient aromatic system, would resonate at a downfield chemical shift. The N-H proton signal can be broad and its chemical shift is often dependent on the solvent and concentration. The coupling constants (J values) between adjacent protons, although limited in this specific structure, are crucial for determining the connectivity of the proton-bearing fragments.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. The spectrum of this compound would display six distinct signals, one for each unique carbon atom in the structure. The chemical shifts of these carbons provide insight into their electronic environment. The carbonyl carbon (C6) is expected to have the most downfield chemical shift due to the strong deshielding effect of the adjacent oxygen atom. The carbons directly bonded to chlorine (C2) and nitrogen atoms (C4, C5, C8, and the methyl carbon) will also exhibit characteristic chemical shifts influenced by the electronegativity of these heteroatoms.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete bonding network.

COSY (Correlation Spectroscopy): This experiment would reveal any scalar couplings between protons. In this compound, this would primarily be useful for confirming the absence of direct proton-proton couplings, as the H8 proton and the methyl protons are isolated.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link the ¹H signal of the methyl group to its corresponding ¹³C signal, and the C8-H proton signal to the C8 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, the methyl protons would show correlations to C5 and C4 of the purine ring. The C8-H proton would show correlations to neighboring carbons such as C4 and C5, helping to piece together the purine ring structure.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. For this compound, the calculated monoisotopic mass is 184.01518 Da. HRMS analysis would be expected to yield a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) that matches this value with high accuracy (typically within a few parts per million). The presence of a chlorine atom would also be evident from the characteristic isotopic pattern of the molecular ion, with a ratio of approximately 3:1 for the peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be determined for various adducts.

Interactive Data Table: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 185.02246 | 133.0 |

| [M+Na]⁺ | 207.00440 | 147.4 |

| [M-H]⁻ | 183.00790 | 132.1 |

| [M+NH₄]⁺ | 202.04900 | 151.1 |

| [M+K]⁺ | 222.97834 | 142.1 |

Soft Ionization Techniques (e.g., FAB MS, ESI-MS)

Soft ionization techniques such as Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) are used to ionize molecules with minimal fragmentation, allowing for the clear observation of the molecular ion.

ESI-MS: This is a very common technique for analyzing polar molecules like purine derivatives. In positive ion mode, ESI-MS of this compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 185.0225, along with potential adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 183.0079 would be observed.

FAB-MS: While less common now, FAB-MS could also be used. The compound would be mixed in a liquid matrix (like glycerol) and bombarded with a high-energy beam of atoms (e.g., Xenon). This would produce molecular ions and some characteristic fragment ions, which would be useful for structural confirmation.

By inducing fragmentation (e.g., through collision-induced dissociation in a tandem mass spectrometer), the fragmentation pattern can provide further structural information. Key fragmentation pathways for this molecule might include the loss of the chlorine atom, the methyl group, or cleavage of the purine ring system, providing corroborating evidence for the structure elucidated by NMR.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. Specific bond vibrations correspond to characteristic frequencies, providing a molecular fingerprint.

Infrared Spectroscopy (IR)

A detailed, experimentally-derived Infrared (IR) spectrum for this compound, complete with peak assignments, is not available in the reviewed scientific literature. For analogous purine structures, such as 7-methylguanine, IR spectroscopy has been used to identify characteristic vibrations. For instance, the C=O stretching vibration in the purine ring typically appears as a strong absorption band. N-H and C-H stretching and bending vibrations, as well as vibrations of the purine ring system, would also be expected to produce characteristic peaks. Without experimental data for this compound, a specific data table of its IR absorptions and corresponding functional group assignments cannot be constructed.

Raman Spectroscopy Applications

Similarly, there is no specific published research detailing the Raman spectrum of this compound. Raman spectroscopy is particularly useful for observing the vibrations of non-polar bonds and symmetric ring modes in heterocyclic compounds. Studies on related purine derivatives often utilize Raman spectroscopy to investigate changes in molecular structure, such as those induced by protonation or metal coordination. The purine ring breathing mode, a collective vibration of the entire ring system, typically gives a strong signal in the Raman spectrum and is sensitive to substitution. nih.gov However, in the absence of experimental data for the target compound, a table of Raman shifts cannot be provided.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Supramolecular Networks and Noncovalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

There are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other reviewed sources. Therefore, a detailed analysis of its specific supramolecular network, including hydrogen bonding and π-π stacking interactions, is not possible.

Computational and Theoretical Investigations of 2 Chloro 7 Methyl 3h Purin 6 One

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory has emerged as a important tool in computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For 2-chloro-7-methyl-3H-purin-6-one, DFT calculations have been employed to probe its fundamental electronic and structural properties.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO Energies and Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound (Note: This table is for illustrative purposes only, as specific experimental or calculated values are not available in the reviewed literature.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | Value not available |

| LUMO | Value not available |

Natural Bond Orbital (NBO) Analysis: Charge Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful method for analyzing the charge distribution and bonding interactions within a molecule. It provides a localized, Lewis-like picture of the electronic structure, revealing details about charge transfer and hyperconjugative interactions between filled and unfilled orbitals.

For this compound, NBO analysis would be expected to show significant delocalization of electron density within the purine (B94841) ring, a characteristic feature of aromatic systems. Key interactions would likely involve the lone pairs of the nitrogen and oxygen atoms interacting with the π* anti-bonding orbitals of the ring. However, specific quantitative data from NBO calculations for this compound are not present in the surveyed scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for intermolecular interactions.

In an MEP map of this compound, the regions around the oxygen and nitrogen atoms would be expected to show negative potential (typically colored red or yellow), indicating their nucleophilic character. Conversely, the areas around the hydrogen atoms and potentially the chlorine atom would exhibit positive potential (colored blue), highlighting them as potential sites for electrophilic attack. While the general features can be predicted, specific MEP maps for this compound are not available in published research.

Global Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity Indices)

The calculation of these descriptors for this compound would offer a deeper understanding of its chemical behavior in reactions. For instance, the electrophilicity index would quantify its ability to accept electrons, while the nucleophilicity index would describe its electron-donating capability. As with other computational data, specific values for these descriptors for the title compound are not documented in the available literature.

Table 2: Hypothetical Global Reactivity Descriptors for this compound (Note: This table is for illustrative purposes only, as specific calculated values are not available in the reviewed literature.)

| Descriptor | Formula | Value |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Value not available |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Value not available |

| Electrophilicity Index (ω) | μ2 / (2η) | Value not available |

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra, such as UV-Vis spectra.

Prediction of UV-Vis Absorption Wavelengths and Excitation Energies

TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding excitation energies for electronic transitions within a molecule. For this compound, these calculations would likely reveal transitions involving the π electrons of the purine ring system.

While TD-DFT is a standard method for such predictions, specific computational results detailing the predicted UV-Vis absorption wavelengths and excitation energies for this compound have not been found in the public scientific record.

Table 3: Hypothetical Predicted UV-Vis Spectral Data for this compound (Note: This table is for illustrative purposes only, as specific calculated values are not available in the reviewed literature.)

| Transition | Excitation Energy (eV) | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | Value not available | Value not available | Value not available |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a microscopic view of the behavior of this compound, predicting its interactions with biological targets and its intrinsic dynamic properties.

Ligand-Target Interaction Analysis and Docking Studies

While specific docking studies for this compound are not extensively documented in publicly available literature, the principles of ligand-target interactions for purine analogs are well-established through computational docking. These studies are crucial in drug discovery for predicting the binding affinity and mode of a ligand to a protein target. acs.orgnih.gov For purine derivatives, which are known to interact with a wide range of biological targets such as kinases and other enzymes, molecular docking helps in identifying key interactions like hydrogen bonds and hydrophobic contacts that govern binding. acs.orgnih.gov

For instance, in a typical docking study of a purine derivative, the compound would be placed into the binding site of a target protein, and its orientation and conformation would be systematically sampled. A scoring function is then used to estimate the binding energy for each pose, allowing for the identification of the most favorable binding mode. The 7,9-dihydro-8H-purin-8-one core, a structure related to the compound of interest, has been identified in inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response. acs.orgnih.gov Docking studies of such compounds reveal critical interactions within the kinase binding site. acs.org

Table 1: Key Interaction Types in Ligand-Target Docking of Purine Analogs

| Interaction Type | Description | Potential Interacting Residues |

| Hydrogen Bonding | Donation or acceptance of a hydrogen atom between the purine core and protein residues. | Asp, Glu, Asn, Gln, Ser, Thr, His |

| π-π Stacking | Stacking interactions between the aromatic purine ring and aromatic residues in the binding site. | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. | Ala, Val, Leu, Ile, Met, Pro |

| Halogen Bonding | Interaction involving the chlorine atom at the C2 position with an electron-rich atom. | Carbonyl oxygen of the peptide backbone |

The insights gained from docking studies on analogous purine structures can be extrapolated to predict the potential interactions of this compound with various biological targets, guiding further experimental validation.

Conformational Analysis and Energetic Stability

The conformational landscape of this compound is primarily determined by the orientation of the methyl group at the N7 position and the tautomeric state of the purine ring. Theoretical calculations are essential to determine the relative stabilities of different conformers and tautomers.

Computational studies on related methylated purines, such as 7-methylguanine, have shown that the methyl group can influence the planarity and self-assembly properties of the molecule. rsc.org For this compound, the rotation of the N7-methyl group is expected to have a low energy barrier.

The energetic stability of different tautomers of purine derivatives is a key aspect of their computational investigation. For 2-amino-6-chloropurine, theoretical studies have been conducted on the N(9)H and N(7)H tautomers. nih.gov Similarly, for the subject compound, different tautomeric forms can exist, and their relative stabilities can be calculated using quantum chemical methods. The stability of purine tautomers is known to be influenced by both the substitution pattern and the surrounding environment. mdpi.comrsc.orgnih.gov In the gas phase, the 9H tautomer of purine is generally the most stable, but substitutions and solvent effects can alter this preference. mdpi.com For this compound, the presence of the methyl group at N7 fixes the tautomeric state to a certain degree, but keto-enol tautomerism involving the C6-oxo group is still possible.

Table 2: Predicted Relative Stabilities of Purine Tautomers (General Trends)

| Tautomer | General Relative Stability in Gas Phase | Factors Influencing Stability |

| 9H | Most Stable | Intramolecular hydrogen bonding, aromaticity |

| 7H | Less Stable | Aromaticity, substituent effects |

| 3H | Less Stable | Ring strain, electronic effects |

| 1H | Least Stable | Ring strain, electronic effects |

These theoretical predictions of conformational preferences and tautomeric stability are crucial for understanding the molecule's behavior in biological systems and for interpreting experimental data.

Implicit Solvent Models in Theoretical Calculations (e.g., Polarizable Continuum Model - PCM)

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are widely used in computational chemistry to account for the bulk effects of the solvent without the high computational cost of explicitly modeling individual solvent molecules.

In the PCM framework, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute. This model is effective in capturing the electrostatic component of solvation.

Studies on related purine derivatives have demonstrated the utility of the PCM in understanding solvent effects on tautomeric equilibria and other properties. For example, theoretical investigations on adenine (B156593) tautomers have shown that while the canonical form is the most stable in the gas phase, the presence of a solvent, as modeled by PCM, can reduce the energy difference to other tautomers. cuni.cz This is particularly true for tautomers with larger dipole moments, which are preferentially stabilized by polar solvents. cuni.cz The stability of substituted adenine tautomers can be significantly altered by the solvent, and in some cases, can even change the preferred tautomeric form.

Theoretical Studies on Reaction Regioselectivity and Mechanisms

Computational chemistry provides powerful tools to investigate the mechanisms and predict the outcomes of chemical reactions involving this compound.

Theoretical studies on the regioselectivity of purine alkylation have shown that the outcome of the reaction (i.e., which nitrogen atom is alkylated) is influenced by both kinetic and thermodynamic factors. Direct alkylation of purines often leads to a mixture of N7 and N9 isomers. Computational investigations can help to understand the underlying reasons for the observed regioselectivity by calculating the activation energies for different reaction pathways.

The presence of a chlorine atom at the C2 position makes the purine ring susceptible to nucleophilic substitution reactions. Theoretical studies on the mechanism of nucleophilic substitution on chloropurines can elucidate the reaction pathway, which can proceed through different mechanisms depending on the nucleophile and reaction conditions. nih.gov Computational modeling can be used to calculate the energy profiles of these reaction pathways, identifying transition states and intermediates, and thus predicting the most likely mechanism.

Structure Activity Relationships Sar and Mechanistic Insights in Biological Systems

Antitumor and Anticancer Activity Investigations

The purine (B94841) scaffold is fundamental to the development of various anticancer agents, primarily due to its structural similarity to endogenous nucleobases, allowing these compounds to interact with key cellular machinery involved in cell growth and proliferation.

Influence of Substitution Patterns on Antitumor Potency and Selectivity

Research on related 7H-purine analogues demonstrates that the nature and position of substituents are critical for antitumor potency and selectivity. Studies on 6,7-disubstituted 7H-purine analogues designed as potential dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2) have shown that modifying the groups at the C6 and N7 positions is a valid strategy for developing potent kinase inhibitors. google.com

For instance, attaching a hydrophilic side chain at the N7 position was explored to improve solvent interactions and optimize drug-like properties. google.com In the case of 2-chloro-7-methyl-3H-purin-6-one , the small methyl group at N7 provides a simple substitution. The chlorine atom at the C2 position and the oxygen at the C6 position are key features. In other purine-based anticancer agents, the C6 position is often a site for introducing larger amine-containing side chains to target the active site of specific kinases. google.com The C2-chloro substituent is a common feature in many bioactive purine derivatives, often serving as a crucial element for binding or as a synthetic handle for further chemical modification.

Mechanisms of Action at Cellular and Molecular Levels (e.g., DNA Synthesis Inhibition, Kinase Inhibition)

The mechanisms by which purine analogs exert their anticancer effects are diverse and highly dependent on their substitution patterns.

Kinase Inhibition: A primary mechanism for the anticancer activity of purine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The purine ring can mimic the adenine (B156593) base of ATP (adenosine triphosphate), enabling these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases. google.com For example, a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides were investigated as inhibitors of PI3Kα, a key enzyme in cancer cell survival. googleapis.com Similarly, certain 2,6-disubstituted purines have been synthesized as potential inhibitors of Bcr-Abl1 kinase, which is implicated in chronic myeloid leukemia. google.com The structure of This compound , with its N7-methylation and C2-chlorination, provides a framework that could potentially be adapted to target specific kinase families, such as the EGFR/HER2 family, where 7H-purine analogues have shown promise. google.com These analogues have been shown to induce G2/M phase cell cycle arrest, preventing cell division and leading to apoptosis. google.com

DNA Synthesis Inhibition: Classical cytotoxic anticancer agents often function by causing DNA damage, which can lead to the inhibition of DNA synthesis and RNA transcription, ultimately triggering apoptosis (programmed cell death). google.com Purine analogs can be incorporated into DNA or interfere with the enzymes responsible for nucleotide metabolism, thereby halting DNA replication. While direct evidence for This compound is not available, the general principle applies to purine derivatives. Alkylating agents, for example, can attach to the N7 position of guanine (B1146940), leading to DNA damage. google.com

Structure-Binding Relationships Derived from Molecular Modeling

Molecular modeling and docking studies are invaluable tools for understanding how purine derivatives interact with their biological targets. For 7H-purine analogues targeting EGFR/HER2, molecular docking has helped to rationalize the importance of specific substitutions. google.com These studies suggest that substitutions on the purine scaffold can facilitate binding to the inactive kinase conformation, thereby stabilizing it. google.com

In the context of antimycobacterial research, molecular modeling of 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines has revealed key structural features for effective interaction with the DprE1 enzyme. These models, combined with molecular dynamics simulations, provide a detailed picture of the drug-target interactions at an atomic level. Such computational approaches would be essential to predict the potential binding modes of This compound with various targets like kinases or other enzymes.

Antagonistic Effects at Specific Receptors (e.g., P2Y1 Receptors)

Purinergic receptors, such as the P2Y family, are another class of targets for purine-based compounds. The P2Y1 receptor, which is activated by ADP, is involved in various physiological processes and has been identified as a target for therapeutic intervention. Studies have shown that certain purine derivatives can act as antagonists at P2Y1 receptors. For example, the P2Y1 antagonist MRS2500, a complex purine derivative, has been shown to block the inhibitory effect of ADP on neurotransmitter release. While there is no specific data on This compound as a P2Y1 antagonist, its core purine structure suggests that it could be a starting point for designing more complex molecules with activity at purinergic receptors.

Antimycobacterial Activity and Target Identification

Beyond cancer, purine derivatives are being actively investigated for their potential as antimicrobial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Inhibition of Decaprenylphosphoryl-β-D-ribose Oxidase (DprE1)

A critical enzyme in the synthesis of the mycobacterial cell wall is Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). This enzyme is essential for the production of arabinogalactan (B145846) and lipoarabinomannan, which are vital components of the bacterial cell wall, making DprE1 a highly attractive target for new anti-tuberculosis drugs.

Herbicidal Activity and Mode of Action

Evaluation of Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition

Protoporphyrinogen oxidase (PPO) is a well-established target for many commercial herbicides. nih.govresearchgate.net These herbicides function by inhibiting the PPO enzyme, which is crucial for the biosynthesis of both chlorophyll (B73375) and heme. ucanr.edu The inhibition of PPO leads to an accumulation of its substrate, protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized in the cytoplasm to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates highly reactive singlet oxygen, causing rapid peroxidation of lipids and proteins, destruction of cell membranes, and ultimately, cell death. pioneer.com

Common chemical classes of PPO-inhibiting herbicides include diphenyl ethers, pyrimidinediones, and oxadiazoles. ucanr.edunih.gov A review of the current scientific literature reveals a lack of studies investigating the potential for this compound or other purine analogs to act as inhibitors of protoporphyrinogen oxidase. Therefore, no data is available to evaluate its herbicidal activity via this specific mode of action.

Plant Growth Regulating Properties

Assessment of Cytokinin-like Activity and Influence on Plant Morphogenesis

Cytokinins are a class of plant hormones, typically adenine derivatives, that play a central role in regulating cell division, growth, and differentiation. nih.gov The archetypal structure for cytokinin activity is a 6-substituted aminopurine. The biological activity is highly dependent on the nature and position of substitutions on the purine ring.

An assessment of the structure of this compound suggests it is unlikely to possess significant cytokinin-like activity for several key reasons:

Purine Core: The compound is a purin-6-one (a guanine analog), not a 6-aminopurine (an adenine analog), which is the foundational structure for most natural and synthetic cytokinins.

N7-Substitution: The presence of a methyl group at the N7 position is a critical determinant. Studies on cytokinin glucosides have shown that substitution at the N7 or N9 position generally leads to a significant reduction or complete loss of biological activity. mdpi.com This is because these conjugates are stable and resistant to enzymatic cleavage that would otherwise release an active free base. mdpi.com A permanent methyl group at N7 would similarly be expected to prevent the molecule from properly interacting with cytokinin receptors, such as CRE1/AHK4, which is necessary to trigger a hormonal response. mdpi.comnih.gov While certain methylated cytokinins produced by phytopathogens do show activity, the methylation occurs at different positions (N1 or N2), highlighting the positional importance of such modifications. nih.gov

Based on these structural differences from known active cytokinins, particularly the purin-6-one core and the inactivating N7-methylation, this compound is not predicted to exhibit significant cytokinin-like properties or influence plant morphogenesis in a manner typical of cytokinins.

Table 2: Comparison of this compound with a Representative Cytokinin

| Feature | This compound | Kinetin (a synthetic cytokinin) | Implication for Cytokinin Activity |

| Core Structure | Purin-6-one (Guanine-type) | 6-Aminopurine (Adenine-type) | The purin-6-one core is not typical for cytokinin activity. |

| Substitution at C6 | Carbonyl group (=O) | Furfurylamino group | The C6 amino group is a hallmark of adenine-type cytokinins. |

| Substitution at N7 | Methyl group (-CH₃) | Hydrogen | N7 substitution is known to drastically reduce or abolish cytokinin activity. mdpi.com |

| Predicted Activity | Very low to none | Active | The structural features of this compound are inconsistent with those required for cytokinin receptor binding and activation. |

Future Directions and Advanced Research Frontiers for 2 Chloro 7 Methyl 3h Purin 6 One

Development of Next-Generation Synthetic Methodologies for Targeted Derivatization

The development of novel and efficient synthetic methods is crucial for expanding the chemical space around the 2-chloro-7-methyl-3H-purin-6-one core. Future research will likely focus on creating more selective and high-yielding reactions to introduce a variety of functional groups at specific positions on the purine (B94841) ring.

One area of interest is the direct and regioselective introduction of alkyl groups. For instance, a novel method has been developed for the direct N7-regioselective tert-alkylation of 6-chloropurine (B14466) derivatives using N-trimethylsilylated purines and a tert-alkyl halide with SnCl4 as a catalyst. acs.org This method allows for the preparation of compounds like 7-(tert-butyl)-6-chloropurine, a key intermediate for further transformations. acs.org

Another approach involves the modification of existing synthetic routes to improve efficiency and yield. For example, an improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate has been described, offering an operationally simple and practical method for creating this important building block. researchgate.net

Furthermore, the development of one-pot synthesis procedures can significantly streamline the creation of complex derivatives. A general procedure for the preparation of α-chlorobenzopyridines, which can be analogous to the synthesis of chlorinated purines, involves heating a mixture of triphenylphosphine (B44618) and trichloroisocyanuric acid, followed by the addition of the corresponding lactam. chemicalbook.com

The table below summarizes some of the synthetic methodologies that could be adapted or further developed for the targeted derivatization of this compound.

| Methodology | Description | Potential Application for this compound |

| N7-Regioselective tert-Alkylation | Direct introduction of a tert-alkyl group at the N7 position of the purine ring using a catalyst. acs.org | Synthesis of novel N7-substituted derivatives with potentially enhanced biological activity. |

| Improved Pyrrolo[2,3-d]pyrimidine Synthesis | A multi-step synthesis with improved overall yield and operational simplicity. researchgate.net | Adaptation for the synthesis of fused-ring analogs of this compound. |

| One-Pot Chlorination | A streamlined procedure for the chlorination of heterocyclic lactams. chemicalbook.com | Efficient and high-yielding synthesis of the 2-chloro-purine core. |

| Suzuki and Stille Cross-Coupling Reactions | Palladium-catalyzed reactions to form carbon-carbon bonds. | Introduction of a wide variety of aryl and vinyl substituents at the C2 or C6 positions. |

| Buchwald-Hartwig Amination | Palladium-catalyzed carbon-nitrogen bond formation. | Synthesis of a diverse library of amino-purine derivatives. |

Exploration of Allosteric Modulation Potential in Receptor Systems

Allosteric modulators offer several advantages over traditional orthosteric ligands, including higher subtype selectivity and a "ceiling effect" that can improve safety margins. nih.govfrontiersin.org The purine scaffold of this compound makes it an attractive starting point for the design of allosteric modulators targeting various receptor systems, particularly G protein-coupled receptors (GPCRs).

Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site (the orthosteric site). nih.gov This binding event induces a conformational change in the receptor, which in turn modulates the affinity and/or efficacy of the orthosteric ligand. nih.govfrontiersin.org Allosteric modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), depending on their effect on the orthosteric ligand's activity. nih.gov

The exploration of this compound derivatives as allosteric modulators could focus on several key areas:

Target Identification: Identifying GPCRs and other receptor systems where allosteric modulation by purine-like structures is plausible.

Screening and Assay Development: Developing high-throughput screening assays to identify allosteric modulators from libraries of this compound derivatives.

Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to understand the binding modes of allosteric modulators and the conformational changes they induce in the receptor.

Recent studies have highlighted the potential of allosteric modulators for various therapeutic areas, including neuropathic pain and substance abuse disorders. frontiersin.org The development of derivatives of this compound as allosteric modulators could open up new avenues for treating a wide range of diseases.

Integration of Computational Design with High-Throughput Screening for Novel Bioactive Compounds

The integration of computational design and high-throughput screening (HTS) has become a powerful strategy in modern drug discovery. nih.govnih.gov This approach allows for the rational design of compound libraries with a higher probability of containing bioactive molecules, thereby increasing the efficiency of the screening process.

For this compound, computational methods can be used to:

Design Focused Libraries: Create virtual libraries of derivatives with specific physicochemical properties and structural features predicted to be important for binding to a particular biological target. mdpi.com

Virtual Screening: Computationally screen these virtual libraries against a target protein to prioritize compounds for synthesis and biological testing. mdpi.com

Predict ADMET Properties: Use computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates at an early stage of the discovery process. nih.gov

HTS can then be used to experimentally test the prioritized compounds for their biological activity. nih.gov This iterative cycle of computational design, synthesis, and HTS can significantly accelerate the identification of lead compounds. For example, a ligand-based and target-based rational drug design strategy was used to build a virtual library of 105 new purine derivatives, leading to the identification of promising selective inhibitors for PI3Kα and PI3Kγ isoforms. mdpi.com

Application of Machine Learning and Artificial Intelligence for Predictive SAR Modeling

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming drug discovery by enabling the development of predictive models for structure-activity relationships (SAR). nih.gov These models can learn complex patterns from large datasets of chemical structures and their associated biological activities, and then use this knowledge to predict the activity of new, untested compounds.

In the context of this compound, ML and AI can be applied to:

Develop Quantitative Structure-Activity Relationship (QSAR) Models: Build predictive models that correlate the structural features of derivatives with their biological activity. These models can then be used to guide the design of more potent and selective compounds. mdpi.com

Identify Key Structural Features: Use techniques like Shapley Additive exPlanations (SHAP) to identify the specific molecular fragments or properties that are most important for a compound's activity. hcplive.com

Generative Chemistry: Employ AI algorithms to design novel molecules with desired properties from scratch. youtube.com

Recent studies have demonstrated the utility of ML in predicting the biological activity of purine derivatives and understanding their role in various diseases. hcplive.comnih.gov For instance, ML models have been used to predict the risk of coronary artery disease based on purine metabolite levels. nih.gov

The table below highlights some of the ML algorithms that can be applied to SAR modeling for this compound derivatives.

| Machine Learning Algorithm | Description | Application in SAR Modeling |

| Random Forest | An ensemble learning method that constructs a multitude of decision trees at training time. nih.gov | Classification and regression tasks in QSAR modeling. biorxiv.org |

| Support Vector Machines (SVM) | A supervised learning model that uses a hyperplane to separate data into different classes. nih.gov | Classification of active and inactive compounds. |

| Deep Neural Networks (DNN) | A class of machine learning algorithms that use multiple layers to progressively extract higher-level features from the input. nih.gov | Predicting complex SARs and generating novel molecular structures. |

| C4.5 Algorithm | An algorithm used to generate a decision tree. biorxiv.org | Predicting potential drug candidates from large chemical databases. biorxiv.org |

Multidisciplinary Research for Enhanced Therapeutic or Agrochemical Efficacy and Specificity

The development of highly effective and specific therapeutic or agrochemical agents based on the this compound scaffold will require a multidisciplinary research approach. This involves the collaboration of experts from various fields, including:

Medicinal Chemistry: To design and synthesize novel derivatives with optimized properties.

Molecular and Cell Biology: To elucidate the mechanisms of action of these compounds and to identify new biological targets. dtic.mil

Pharmacology: To evaluate the efficacy and safety of lead compounds in preclinical models.

Computational Chemistry and Biology: To apply computational tools for drug design, SAR modeling, and systems biology analysis.

Structural Biology: To determine the three-dimensional structures of drug-target complexes, providing insights for rational drug design. nih.govfigshare.com

By combining these diverse areas of expertise, researchers can gain a comprehensive understanding of the structure-activity relationships of this compound derivatives and develop compounds with enhanced efficacy and specificity for their intended applications. This collaborative approach is essential for translating basic research findings into tangible benefits for human health and agriculture.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.